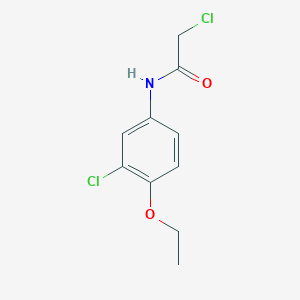![molecular formula C11H9ClN2OS B7576034 2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a thiazole derivative that has been synthesized using various methods, each with its advantages and limitations.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of specific enzymes or by modulating the expression of certain genes. The compound may also interact with cellular membranes, leading to changes in membrane permeability and ion transport.
Biochemical and Physiological Effects:
2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide is its broad-spectrum activity against cancer cells, fungi, and bacteria. The compound is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of the compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research on 2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its potential toxicity and side effects.
Synthesis Methods
2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide can be synthesized using various methods, including the reaction of 2-chloroacetamide with 3-(1,3-thiazol-2-yl)aniline. The reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The yield of the product can be improved by optimizing the reaction conditions, including temperature, reaction time, and reactant ratios.
Scientific Research Applications
2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-10(15)14-9-3-1-2-8(6-9)11-13-4-5-16-11/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJZRJVJEHRFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)
![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)

![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)

![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)